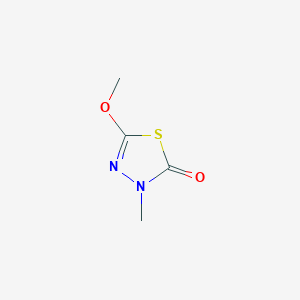
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of a thiosemicarbazide derivative with an appropriate methylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions could involve the addition of hydrogen atoms, changing the compound’s electronic structure.
Substitution: Substitution reactions might involve replacing one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities might make it a candidate for drug development.
Medicine: It could be studied for its potential therapeutic effects.
Industry: It might be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other thiadiazole derivatives, such as:
- 5-Methyl-1,3,4-thiadiazol-2(3H)-one
- 5-Ethoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one
Uniqueness
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one might be unique in its specific substitution pattern, which could influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
88043-41-8 |
|---|---|
Molekularformel |
C4H6N2O2S |
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H6N2O2S/c1-6-4(7)9-3(5-6)8-2/h1-2H3 |
InChI-Schlüssel |
FRMYDYARMGSJTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)SC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
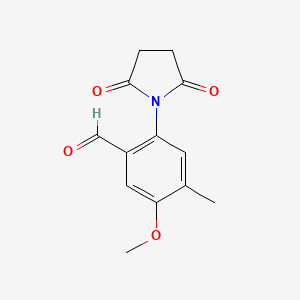


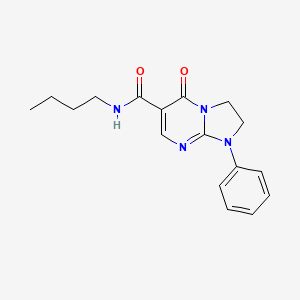
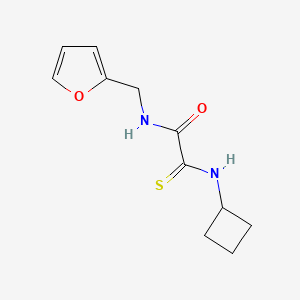
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
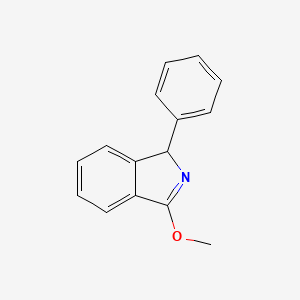

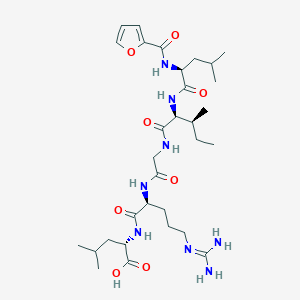
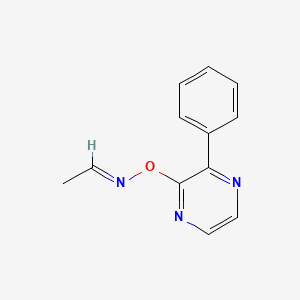
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
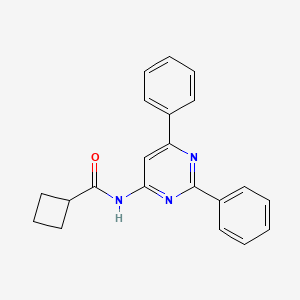
![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
